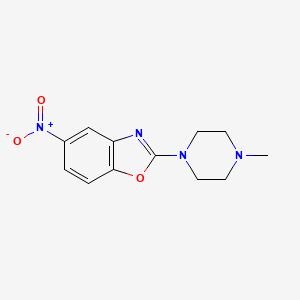
2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide is a chemical compound with the molecular formula C11H12ClNO3. It is known for its unique structure, which includes a chloro group, a cyclopropyl group, a hydroxy group, and a methoxy group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide typically involves multiple steps. One common method starts with the chlorination of a suitable benzamide precursor, followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. The hydroxy and methoxy groups are then introduced via hydroxylation and methylation reactions, respectively. The final product is purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity. Industrial production also emphasizes the use of cost-effective and environmentally friendly reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 2-cyclopropyl-4-hydroxy-5-methoxybenzamide
Reduction: Formation of N-cyclopropyl-4-hydroxy-5-methoxybenzamide
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Scientific Research Applications
2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-cyclopropyl-4-methyl-5-methoxybenzamide
- 2-chloro-N-cyclopropyl-4-hydroxy-5-ethoxybenzamide
- 2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzoic acid
Uniqueness
2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H12ClNO3 |
|---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
2-chloro-N-cyclopropyl-4-hydroxy-5-methoxybenzamide |
InChI |
InChI=1S/C11H12ClNO3/c1-16-10-4-7(8(12)5-9(10)14)11(15)13-6-2-3-6/h4-6,14H,2-3H2,1H3,(H,13,15) |
InChI Key |
MBTNGLSAJZACEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2CC2)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Hydroxyphenyl)sulfanylmethyl]benzene-1,2,3-triol](/img/structure/B8340384.png)

![tert-butyl N-[3-(tert-butoxycarbonylamino)-2-cyano-propyl]carbamate](/img/structure/B8340404.png)





![Thiepino[4,5-f]-1,3-benzodioxole-6-carboxylicacid,5,6,8,9-tetrahydro-8-methyl-9-oxo-,(6R,8S)-](/img/structure/B8340452.png)

![2,8-Dimethyl-5-phenyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8340464.png)
![4-[N-methyl-N-(tetrahydro-2H-pyran-4-yl)aminomethyl]aniline dihydrochloride](/img/structure/B8340468.png)
